

Solubility Profile of 4-Iodopyridin-3-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Iodopyridin-3-ol**

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This technical guide provides a comprehensive overview of the solubility characteristics of **4-Iodopyridin-3-ol**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in common laboratory solvents, detailed experimental protocols for solubility determination, and a workflow for solubility assessment.

Executive Summary

4-Iodopyridin-3-ol is a heterocyclic compound whose solubility is crucial for its application in synthetic chemistry, particularly in reaction kinetics, purification, and formulation. While specific quantitative solubility data for **4-Iodopyridin-3-ol** is not readily available in public literature, this guide infers its likely solubility based on the known characteristics of its structural analogs, 3-hydroxypyridine and 4-iodopyridine. This guide also provides detailed, standardized methodologies for experimentally determining the thermodynamic and kinetic solubility of this and similar compounds, ensuring reproducible and accurate measurements in a laboratory setting.

Predicted Solubility of 4-Iodopyridin-3-ol

Based on the structural features of **4-Iodopyridin-3-ol** (a pyridine ring with a hydroxyl group and an iodine atom), it is predicted to be soluble in a range of polar solvents. The hydroxyl group suggests potential for hydrogen bonding, enhancing solubility in protic solvents, while the

polar nature of the pyridine ring and the iodine atom contribute to its solubility in polar aprotic solvents.

The solubility of its structural analogs provides further insight:

- 3-Hydroxypyridine is reported to be soluble in water, alcohol, and acetone, and slightly soluble in ether and benzene.[1][2] It has a measured water solubility of 33 g/L.[3]
- 4-Iodopyridine is noted to be soluble in methanol.[4][5][6]

This information suggests that **4-Iodopyridin-3-ol** is likely to exhibit good solubility in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be lower in non-polar solvents.

Table 1: Predicted and Inferred Solubility of **4-Iodopyridin-3-ol** in Common Laboratory Solvents

Solvent	Solvent Type	Predicted Solubility of 4-Iodopyridin-3-ol	Rationale/Analog Data
Water	Polar Protic	Soluble	3-Hydroxypyridine is soluble (33g/L). [3]
Ethanol	Polar Protic	Soluble	3-Hydroxypyridine is soluble. [1] [2]
Methanol	Polar Protic	Soluble	3-Hydroxypyridine and 4-Iodopyridine are soluble. [1] [2] [4] [5] [6]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	Often used as a stock solution solvent for similar compounds. [7] [8] [9]
Dimethylformamide (DMF)	Polar Aprotic	Soluble	Frequently used in reactions involving this compound.
Acetone	Polar Aprotic	Soluble	3-Hydroxypyridine is soluble. [1] [2]
Acetonitrile	Polar Aprotic	Moderately Soluble	General-purpose solvent for polar molecules.
Ethyl Acetate	Moderately Polar	Slightly Soluble to Insoluble	Lower polarity compared to alcohols and water.
Dichloromethane (DCM)	Non-polar	Likely Insoluble	Used for extraction of similar compounds from aqueous solutions. [4]
Chloroform	Non-polar	Likely Insoluble	Similar polarity to DCM.

Hexane/Heptane	Non-polar	Insoluble	Used as an anti-solvent or for purification by precipitation. [4]
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Experimental Protocols for Solubility Determination

For definitive solubility data, experimental determination is essential. The following are standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[\[10\]](#)[\[11\]](#) The shake-flask method is the gold standard for this measurement.[\[12\]](#)

Objective: To determine the maximum concentration of **4-Iodopyridin-3-ol** that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.

Materials:

- **4-Iodopyridin-3-ol** (solid)
- Selected solvents (e.g., water, ethanol, DMSO)
- Vials with screw caps
- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

Procedure:

- Preparation: Accurately weigh an excess amount of solid **4-Iodopyridin-3-ol** into a vial. The excess solid is crucial to ensure saturation.
- Solvent Addition: Add a precise volume of the chosen solvent to the vial.
- Equilibration: Cap the vial securely and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.
- Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
- Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
- Quantification:
 - Prepare a series of standard solutions of **4-Iodopyridin-3-ol** of known concentrations in the same solvent.
 - Analyze both the filtered sample and the standard solutions using HPLC or UV-Vis spectrophotometry.
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **4-Iodopyridin-3-ol** in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][13] This method is high-throughput and commonly used in early drug discovery.[8][9]

Objective: To assess the tendency of **4-Iodopyridin-3-ol** to precipitate out of a supersaturated aqueous solution.

Materials:

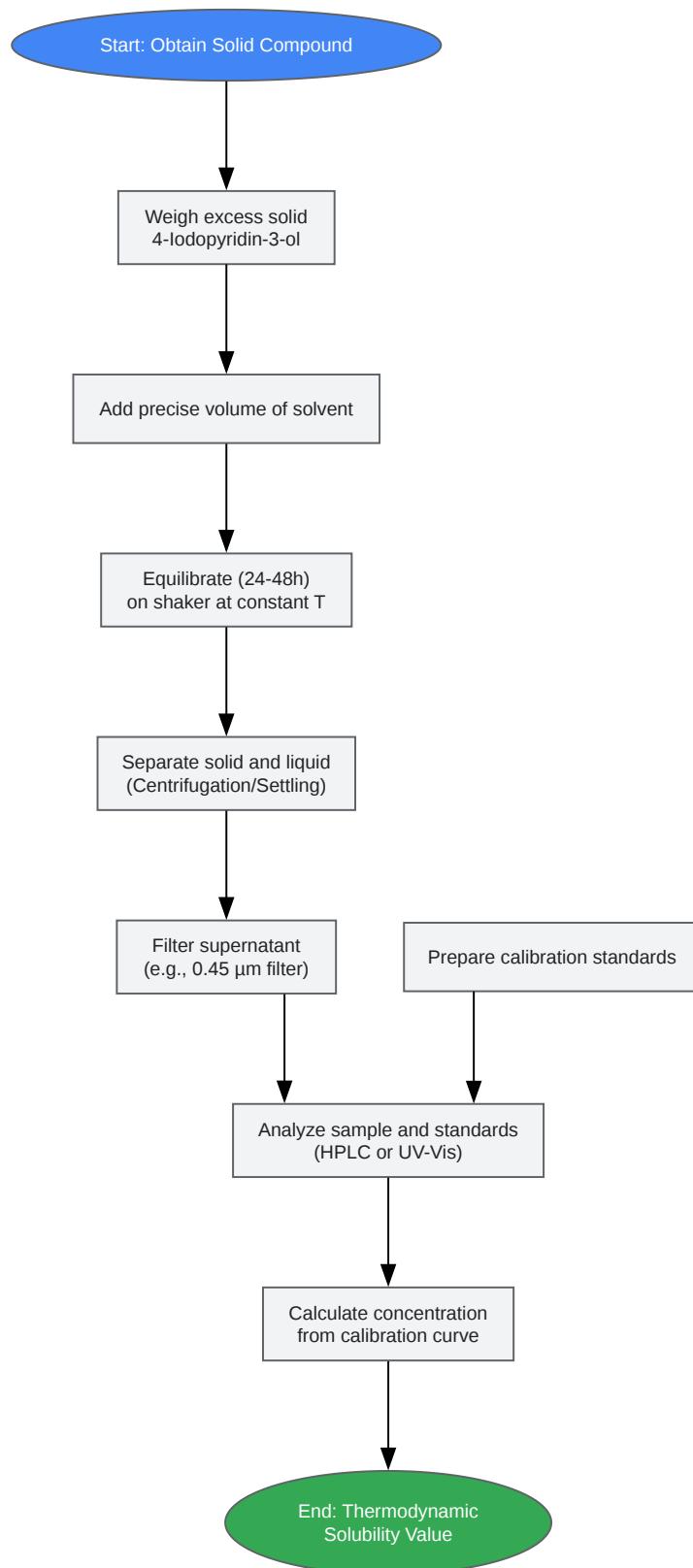
- **4-Iodopyridin-3-ol** stock solution (e.g., 10-20 mM in DMSO)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- 96-well microtiter plates
- Plate shaker
- Nephelometer or a plate reader with UV-Vis capabilities

Procedure (Nephelometric Method):

- Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
- Compound Addition: Add a small volume (e.g., 1-5 μ L) of the **4-Iodopyridin-3-ol** DMSO stock solution to the buffer in the wells to create a range of concentrations.
- Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
- Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed (indicating precipitation) is the kinetic solubility.[8]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like **4-Iodopyridin-3-ol**.



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Caption: Workflow for Thermodynamic Solubility Determination.

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